4-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
Description
This compound features a pyrimidinone core substituted at position 5 with a benzamide group bearing a para-methoxy moiety and at position 2 with a pyrazole ring. Its structure combines hydrogen-bonding capabilities (via the pyrimidinone carbonyl and pyrazole N-atoms) and lipophilic aromatic components, making it a candidate for medicinal chemistry and crystallographic studies. The methoxy group at the para position of the benzamide may enhance solubility and influence electronic interactions with biological targets .
Properties
Molecular Formula |
C15H13N5O3 |
|---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O3/c1-23-11-5-3-10(4-6-11)13(21)18-12-9-16-15(19-14(12)22)20-8-2-7-17-20/h2-9H,1H3,(H,18,21)(H,16,19,22) |
InChI Key |
DQDHTJTWTAEHJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives. The reactions are monitored by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol (4.8:0.2). The precipitate obtained is filtered, dried, and recrystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other pyrazole derivatives with potential pharmacological activities.
Biology: It is studied for its biological activities, such as antibacterial, antifungal, and antiparasitic properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Industry: It is used in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as acetylcholinesterase, leading to neuroprotective effects. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Positional Isomer: 2-Methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
- Structural Difference : The methoxy group is located at the ortho position of the benzamide (vs. para in the target compound).
- Electronic Effects: The proximity of the methoxy group to the amide carbonyl could perturb electron density, affecting hydrogen-bonding interactions. Solubility: Ortho-substituted benzamides often exhibit lower solubility compared to para analogs due to reduced symmetry and increased molecular packing efficiency .
Halogen-Substituted Analog: 4-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
- Structural Difference : A chloro substituent replaces the methoxy group at the para position.
- Implications: Electron-Withdrawing Nature: The chlorine atom’s electron-withdrawing effect may decrease electron density at the benzamide ring, reducing nucleophilic aromatic substitution reactivity compared to the methoxy analog.
Pyridine-Substituted Derivative: N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide
- Structural Difference : The benzamide is replaced by a pyridinyl-acetamide group.
- Lipophilicity: The pyridine ring may reduce lipophilicity compared to the benzamide, influencing membrane permeability and pharmacokinetics .
Tabulated Comparison of Key Features
| Compound Name | Substituent (Position) | Key Properties |
|---|---|---|
| 4-Methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide | 4-OCH₃ (benzamide) | Enhanced solubility, electron-donating, moderate steric bulk |
| 2-Methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide | 2-OCH₃ (benzamide) | Steric hindrance, reduced solubility, altered electronic profile |
| 4-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide | 4-Cl (benzamide) | Electron-withdrawing, higher metabolic stability, potential toxicity concerns |
| N-(6-oxo-2-(1H-pyrazol-1-yl)-...-2-(pyridin-4-yl)acetamide | Pyridinyl-acetamide | Additional H-bond acceptor, reduced lipophilicity, improved target engagement |
Research Findings and Implications
- Synthetic Accessibility: All analogs share a common pyrimidinone-pyrazole core, suggesting similar synthetic routes (e.g., coupling reactions for benzamide/pyridine incorporation) .
- Biological Relevance: The pyrazole and pyrimidinone moieties are prevalent in kinase inhibitors and anti-inflammatory agents. Substitutions on the benzamide ring likely modulate selectivity and potency .
- Crystallographic Data: Structural determination of these compounds using programs like SHELXL (as noted in ) could clarify conformational preferences and intermolecular interactions.
Biological Activity
4-Methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 301.31 g/mol. It possesses multiple functional groups that contribute to its biological activity, including a methoxy group and a pyrazole moiety.
The biological activity of 4-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide primarily involves:
- PARP Inhibition : This compound has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, especially in cells with defective DNA repair pathways.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide | MDA-MB-436 (breast cancer) | 8.90 | |
| Olaparib (reference drug) | MDA-MB-436 (breast cancer) | 2.57 |
The compound exhibited an IC50 value of 8.90 µM, indicating it is less potent than Olaparib but still shows promise as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has shown potential as an inhibitor of various enzymes relevant to cancer progression and metabolic pathways:
- Xanthine Oxidase : A study indicated that derivatives similar to this compound could inhibit xanthine oxidase, which is involved in uric acid production, thereby suggesting possible applications in gout treatment .
Case Studies
In a study focused on pyrimidine derivatives, compounds similar to 4-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide were synthesized and evaluated for their biological activities. The results indicated that modifications in the structure could significantly affect their potency against cancer cell lines and their selectivity for PARP inhibition .
Structure-Activity Relationship (SAR)
The structure of 4-methoxy-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide allows for various substitutions that can enhance its biological activity. Key points from SAR studies include:
- Substitution Effects : The presence of electron-donating groups like methoxy enhances the inhibitory activity against PARP.
- Hydrophobic Interactions : Hydrophobic residues in the structure are favorable for binding to the target enzyme, which can improve potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
